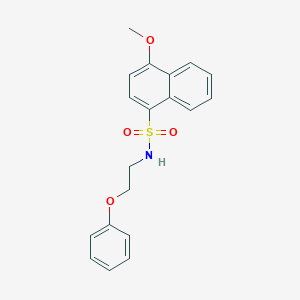![molecular formula C26H33NO4 B299744 N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide](/img/structure/B299744.png)
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is a chemical compound that belongs to the class of dioxane carboxamides. It is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway, which plays a crucial role in the regulation of cell growth, survival, and metabolism.
Wirkmechanismus
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide exerts its pharmacological effects by inhibiting the PKB/Akt pathway, which is a key signaling pathway involved in cell growth, survival, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it phosphorylates downstream targets such as glycogen synthase kinase-3 (GSK-3), mammalian target of rapamycin (mTOR), and forkhead box O (FOXO) transcription factors, leading to the promotion of cell growth and survival. N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide blocks the activation of PKB/Akt by binding to its pleckstrin homology (PH) domain, which is responsible for its membrane localization and activation.
Biochemical and Physiological Effects:
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PKB/Akt pathway. It has also been reported to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of diabetes and neurodegenerative disorders. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in lab experiments is its high selectivity and potency for the PKB/Akt pathway. This allows for the specific inhibition of this pathway without affecting other signaling pathways. Moreover, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one of the limitations of using N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is its potential toxicity, especially at high doses. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in preclinical and clinical studies.
Zukünftige Richtungen
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide holds great promise for its potential therapeutic applications in various diseases. Some of the future directions for research on this compound include:
1. Development of more potent and selective analogs of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide for improved therapeutic efficacy.
2. Evaluation of the efficacy of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in combination with other anticancer drugs for synergistic effects.
3. Investigation of the potential use of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
4. Development of novel drug delivery systems for N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide to improve its pharmacokinetic properties and reduce its potential toxicity.
5. Investigation of the potential use of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide in the treatment of other diseases such as cardiovascular diseases and inflammatory disorders.
Conclusion:
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide is a potent and selective inhibitor of the PKB/Akt pathway, which has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKB/Akt activation, leading to the inhibition of cell growth and survival. N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been shown to have promising pharmacological effects in cancer, diabetes, and neurodegenerative disorders. However, careful dose optimization and toxicity studies are necessary before using this compound in preclinical and clinical studies. Further research is needed to develop more potent and selective analogs of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide and to investigate its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide involves the reaction of 2-(4-cyclohexylphenoxy)ethylamine with 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PKB/Akt pathway, which is often overactivated in cancer cells. Moreover, N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to protect against neuronal damage and cognitive deficits in animal models of Alzheimer's and Parkinson's diseases.
Eigenschaften
Produktname |
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide |
|---|---|
Molekularformel |
C26H33NO4 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
N-[2-(4-cyclohexylphenoxy)ethyl]-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C26H33NO4/c1-26(18-30-24(31-19-26)22-10-6-3-7-11-22)25(28)27-16-17-29-23-14-12-21(13-15-23)20-8-4-2-5-9-20/h3,6-7,10-15,20,24H,2,4-5,8-9,16-19H2,1H3,(H,27,28) |
InChI-Schlüssel |
URIXOPKBDSSAFD-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=C(C=C3)C4CCCCC4 |
Kanonische SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCCOC3=CC=C(C=C3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)



![4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)


